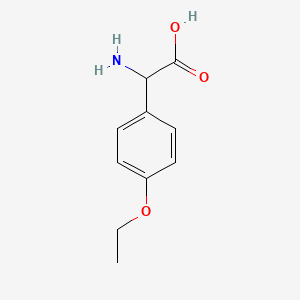

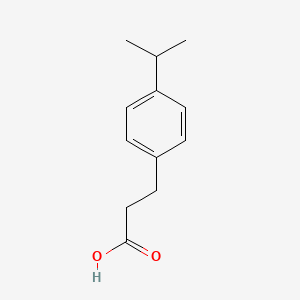

2-amino-2-(4-ethoxyphenyl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Application in Liposome Coupling

2-Amino-2-(4-ethoxyphenyl)acetic acid derivatives are used in the synthesis of polyoxyethylene-based heterobifunctional cross-linking reagents. These reagents are instrumental in coupling peptides to liposomes, which are essential for immunization strategies using synthetic peptides. The derivatives introduce hydrophilic polyoxyethylene chains into liposomal constructs, providing better accessibility and reduced immunogenicity for synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

Chiral Auxiliary in Chemistry

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a variant of 2-amino-2-(4-ethoxyphenyl)acetic acid, has been explored as a chiral phosphonic auxiliary. This compound is useful as a chiral derivatizing agent for amines and alcohols, showing satisfactory separation in 31P NMR spectra of diastereomeric alcohols and amines (Majewska, 2019).

Metabolite Identification in Pharmacology

In the field of pharmacology, the metabolites of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, have been identified through studies. One of the identified metabolites includes 4-bromo-2,5-dimethoxyphenylacetic acid, showcasing the relevance of such structures in understanding drug metabolism (Kanamori et al., 2002).

Biotransformation Studies

The compound has also been a subject of biotransformation studies. For example, 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been used to understand the stereoselective hydrolysis processes in various bacterial species, contributing to the field of bioorganic chemistry (Majewska, 2015).

Structural Studies in Crystallography

In crystallography, derivatives of 2-amino-2-(4-ethoxyphenyl)acetic acid have been studied to understand their crystal structures and interactions. Such studies offer insights into the molecular configuration and hydrogen bonding patterns, contributing to the field of material science and crystal engineering (Burns & Hagaman, 1993).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-2-(4-ethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWLNORTZKHHKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397206 |

Source

|

| Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(4-ethoxyphenyl)acetic Acid | |

CAS RN |

299168-49-3 |

Source

|

| Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)